Regioisomeric Purity and Defined Substitution Pattern Enables Reliable Structure-Activity Correlation in JNK3 Inhibitor Series
In a series of thiophenyl-pyrazolourea derivatives developed as isoform-selective JNK3 inhibitors, the 4-(thiophen-2-ylmethoxy)phenyl-pyrazole scaffold provided a critical foundation for achieving JNK3 selectivity over JNK1 and JNK2. The specific 4-substitution pattern and the presence of the free pyrazole NH were essential for potent inhibition and favorable brain penetration [1]. In contrast, closely related N-alkylated pyrazole analogs or those with the thiophene attached via a different linker (e.g., direct thioether) exhibited significantly reduced JNK3 inhibitory activity and impaired oral bioavailability in rodent models [1].
| Evidence Dimension | JNK3 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | Scaffold basis for compounds achieving JNK3 IC₅₀ values in low nanomolar range with >100-fold selectivity over JNK1/2 (derived from SAR of optimized analogs built on this core) [1] |
| Comparator Or Baseline | N-alkylated pyrazole analogs and thiophene-directly-attached analogs |
| Quantified Difference | Activity shift from low nanomolar (core-based) to micromolar or inactive (comparators) |
| Conditions | Biochemical kinase inhibition assays; cell-based assays; in vivo rodent pharmacokinetic studies [1] |
Why This Matters
For researchers developing selective JNK3 inhibitors, procurement of the precisely defined 4-(4-(thiophen-2-ylmethoxy)phenyl)-1H-pyrazole scaffold is essential to replicate published SAR and achieve target potency and selectivity.
- [1] RCSB PDB. (2020). Thiophenyl-Pyrazolourea Derivatives as Potent, Brain Penetrant, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PDB ID: 7KSI. View Source
